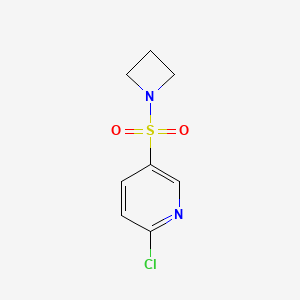

5-(Azetidine-1-sulfonyl)-2-chloropyridine

Description

5-(Azetidine-1-sulfonyl)-2-chloropyridine (CAS: 2340293-43-6) is a heterocyclic compound featuring a pyridine core substituted at the 2-position with chlorine and at the 5-position with an azetidine sulfonyl group. Its molecular formula is C₈H₉ClN₂O₂S, with a molecular weight of 232.69 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive 2-chloropyridine derivatives, such as nAChR agonists and analgesics .

Properties

IUPAC Name |

5-(azetidin-1-ylsulfonyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-8-3-2-7(6-10-8)14(12,13)11-4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYKXUVYFQOKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 5-(Azetidine-1-sulfonyl)-2-chloropyridine involves the nucleophilic substitution reaction of 2-chloropyridine with azetidine-1-sulfonyl chloride. This reaction typically proceeds under mild conditions with the aid of a base catalyst.

-

- 2-Chloropyridine

- Azetidine-1-sulfonyl chloride

Catalyst/Base: Triethylamine is commonly used to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic substitution.

Solvent: Dichloromethane (DCM) or other aprotic solvents are preferred to maintain reaction stability and solubility.

Temperature: The reaction is generally conducted at room temperature to optimize yield and minimize side reactions.

Reaction Time: Typically several hours until completion, monitored by thin-layer chromatography (TLC).

This method yields this compound with high purity after subsequent purification steps such as recrystallization or chromatographic separation.

Industrial Production Methods

In industrial-scale synthesis, continuous flow reactors are increasingly employed to improve reaction efficiency, scalability, and reproducibility. The use of automated systems allows precise control over parameters such as temperature, reagent addition rate, and reaction time, which is critical for maintaining product quality.

Continuous Flow Reactors: Enable better heat and mass transfer, reducing reaction times and improving yields.

Purification: Industrial production involves recrystallization or chromatographic techniques to achieve the desired purity level.

Quality Control: Automated inline monitoring (e.g., HPLC or NMR) ensures batch-to-batch consistency.

Preparation of 2-Chloropyridine Intermediate

Since 2-chloropyridine is a key precursor, its preparation is relevant to the overall synthesis of this compound.

Sandmeyer Reaction: 2-Aminopyridine derivatives can be converted to 2-chloropyridines using nitrosyl chloride in hydrochloric acid-saturated aqueous methanol. This reaction proceeds optimally at 0–20 °C and atmospheric pressure.

-

- Molar ratio of 2-aminopyridine to methanol: 1:8 to 1:12

- Use of alkyl nitrites (C3–C5) as nitrosylating agents

Work-up: After reaction completion, the mixture is neutralized with alkali, and 2-chloropyridine is isolated by distillation or azeotropic distillation with water.

Yields: High yields (~94%) and purity are achievable using this method, which is preferred over other chlorination methods involving phosgene or phosphorus oxychloride due to better safety and selectivity.

Reaction Mechanism Insights

The sulfonyl chloride group of azetidine-1-sulfonyl chloride acts as an electrophile, reacting with the nucleophilic nitrogen of 2-chloropyridine.

Triethylamine scavenges the HCl formed, driving the reaction forward.

The chlorine atom on the pyridine ring remains intact, allowing further functionalization if desired.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-Chloropyridine, Azetidine-1-sulfonyl chloride |

| Catalyst/Base | Triethylamine |

| Solvent | Dichloromethane (DCM) or other aprotic solvents |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | Several hours (monitored by TLC) |

| Industrial Scale | Continuous flow reactors, automated parameter control |

| Purification | Recrystallization, chromatography |

| 2-Chloropyridine Preparation | Sandmeyer reaction from 2-aminopyridine with nitrosyl chloride in HCl-saturated methanol at 0–20 °C |

Research Findings and Notes

The sulfonylation reaction is highly selective and efficient, providing a straightforward route to the target compound with minimal by-products.

The industrial method benefits from continuous flow technology, improving scalability and product consistency.

The preparation of 2-chloropyridine intermediates via the Sandmeyer reaction is well-documented to provide high yields and purity, crucial for downstream sulfonylation steps.

Alternative methods involving phosgene or phosphorus oxychloride exist but are less favored due to harsher conditions and safety concerns.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidine-1-sulfonyl)-2-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The azetidine ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products Formed

Substitution: Formation of 5-(Azetidine-1-sulfonyl)-2-aminopyridine or 5-(Azetidine-1-sulfonyl)-2-thiopyridine.

Oxidation: Formation of this compound sulfoxide or sulfone.

Reduction: Formation of 2-chloropyridine and azetidine.

Scientific Research Applications

5-(Azetidine-1-sulfonyl)-2-chloropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(Azetidine-1-sulfonyl)-2-chloropyridine involves its interaction with specific molecular targets. The azetidine-1-sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

ABT-594 (Tebanicline)

Structure : (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine .

Molecular Formula : C₉H₁₀ClN₂O.

Key Features :

Comparison :

6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Structure : Sulfonamide-substituted pyridine at the 3-position.

Molecular Formula : C₈H₁₁ClN₂O₂S (MW: 234.71 g/mol) .

Key Features :

- Sulfonamide group at the 3-position (vs. 5-position in the target compound).

- Lacks the azetidine ring, reducing conformational rigidity.

Comparison :

- Bioactivity: Positional isomerism (3- vs. 5-substitution) may lead to divergent receptor binding profiles.

Azetidine-Methyl-Substituted Chloropyridines

Examples :

- 5-[(Azetidin-1-yl)methyl]-2-chloropyridine (CAS: 230617-65-9)

- 3-[(Azetidin-1-yl)methyl]-2-chloropyridine (CAS: 1855686-06-4) .

Molecular Formula : C₉H₁₁ClN₂ (MW: 182.65 g/mol).

Key Features :

- Azetidine group linked via a methylene bridge (CH₂) instead of sulfonyl.

- Reduced molecular weight and polarity compared to the sulfonyl analog.

Comparison :

- However, the lack of sulfonyl may reduce hydrogen-bonding interactions critical for target engagement .

Thiazolidine-2,4-dione (TZD) Derivatives

Example: 5-(2-Chloro-4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)TZD (Compound 98) . Key Features:

- Combines 2-chloropyridine with a TZD scaffold.

- Designed for antihyperglycemic and antihyperlipidemic activity.

Comparison :

- Therapeutic Application : Unlike 5-(Azetidine-1-sulfonyl)-2-chloropyridine, TZD derivatives target metabolic disorders. The ethoxy-benzyl-TZD moiety introduces distinct pharmacophore elements, emphasizing scaffold versatility .

Research Implications

- Sulfonyl vs. Methoxy/Azetidine-CH₂ : The sulfonyl group in this compound may enhance selectivity for nAChR subtypes compared to ABT-594, warranting in vitro binding assays .

- Positional Isomerism : Substitution at the 3- vs. 5-position significantly alters electronic properties and steric accessibility, impacting receptor interactions .

- Safety Profiles : Lessons from ABT-594 suggest prioritizing α4β2 selectivity to mitigate adverse effects, achievable through sulfonyl’s steric and electronic effects .

Biological Activity

5-(Azetidine-1-sulfonyl)-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonyl group and an azetidine moiety. Its chemical formula is C7H8ClN2O2S, and it has a molecular weight of approximately 206.67 g/mol. The presence of the sulfonyl group is crucial for its biological activity, as it can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has shown promising results in anticancer assays. In studies involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), it exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it inhibits carbonic anhydrase with an IC50 value of approximately 0.5 µM, suggesting potential applications in the treatment of conditions like glaucoma and edema.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target enzymes or receptors. This interaction alters the normal function of these proteins, leading to the observed biological effects. For instance, the sulfonamide group can mimic natural substrates, allowing the compound to effectively compete with them for binding sites.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains when modified at specific positions on the pyridine ring.

- Cancer Research : In a comprehensive study published in Cancer Letters, researchers evaluated the compound's effects on apoptosis in cancer cells. They found that it activates caspase pathways, leading to programmed cell death.

- Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's role as a selective inhibitor for carbonic anhydrase isoforms, providing insights into its therapeutic potential for metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.